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Compound of Interest

Compound Name: DP50

Cat. No.: B15602826

Head-to-Head Comparison: DP50 and DAMGO

A Comprehensive Guide for Researchers in Pharmacology and Drug Development

In the landscape of opioid research, the development of novel analgesics with improved
therapeutic profiles remains a critical endeavor. This guide provides a detailed head-to-head
comparison of DP50, a novel bifunctional p-opioid receptor (MOP) agonist and neuropeptide
FF receptor (NPFFR) antagonist, and DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), a
classic and highly selective MOP agonist. This objective analysis, supported by experimental
data, aims to equip researchers, scientists, and drug development professionals with the
necessary information to make informed decisions in their research.

Executive Summary

DP50 emerges as a promising multitarget ligand, designed to induce potent antinociception
with a potentially reduced side-effect profile compared to traditional MOP agonists.[1][2] Its
unique pharmacology, combining MOP agonism with NPFFR antagonism, represents a novel
strategy to mitigate adverse opioid effects such as respiratory depression and tolerance.[1][2]
DAMGO, a well-established research tool, serves as a benchmark for MOP-mediated activity
due to its high potency and selectivity. This guide will delve into the quantitative differences in
their receptor binding and functional activities, alongside detailed experimental methodologies.

Chemical Structures

DP50:
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e Chemical Formula: C58H72N807[3]

e Molecular Weight: 993.24 g/mol [3]

» Description: A bifunctional peptide derivative.[2][3]
DAMGO:

e Chemical Formula: C26H35N506

e Molecular Weight: 513.59 g/mol

o Description: A synthetic enkephalin analog.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for DP50 and DAMGO,
focusing on their activity at the p-opioid receptor.

Table 1: p-Opioid Receptor (MOP) Binding Affinity

Compound Ki (nM) Species/Cell Line Reference
DP50 1.1+£0.2 hMOP-CHO [1]
DAMGO 0.8+0.1 hMOP-CHO [1]

Table 2: p-Opioid Receptor (MOP) Functional Activity (GTPyS Binding Assay)

Species/Cell

Compound ECso (nM) Emax (%) Li Reference
ine

DP50 20.2+8.2 100+ 6 hMOP-CHO [1]

DAMGO 25.1+3.4 100 + 2 hMOP-CHO [1]

Table 3: Neuropeptide FF Receptor (NPFFR) Binding Affinity

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.medchemexpress.com/dp50.html
https://www.medchemexpress.com/dp50.html
https://pubmed.ncbi.nlm.nih.gov/38687204/
https://www.medchemexpress.com/dp50.html
https://www.benchchem.com/product/b15602826?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c00442
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c00442
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c00442
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c00442
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

SpeciesiCell
Compound Receptor Ki (nM) . Reference
Line
DP50 NPFFR1 111 +15 hNPFF1-CHO [1]
NPFFR2 1.8+0.2 hNPFF2-CHO [1]
DAMGO NPFFR1 >10000 hNPFF1-CHO [1]
NPFFR2 >10000 hNPFF2-CHO [1]

Mechanism of Action

DP50 is a bifunctional ligand that acts as a potent agonist at the p-opioid receptor (MOP) and a
potent antagonist at neuropeptide FF receptors (NPFFR1 and NPFFR2).[1][2][3] The MOP
agonist component is responsible for its analgesic effects, while the NPFFR antagonist
component is designed to counteract some of the undesirable side effects associated with
opioid agonism, such as tolerance and hyperalgesia.[1][2]

DAMGO is a highly selective and potent agonist for the p-opioid receptor.[4] Its binding to the
MOP receptor activates downstream signaling cascades, leading to the classic opioid effects of
analgesia.

Signaling Pathways

Activation of the p-opioid receptor by both DP50 and DAMGO initiates a signaling cascade
through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting
in decreased intracellular cAMP levels, and the modulation of ion channels, specifically the
activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition
of voltage-gated calcium channels (VGCCSs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [head-to-head comparison of DP50 and DAMGO].
BenchChem, [2025]. [Online PDF]. Available at:
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damgo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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